
2-Hydroxysorbinil
Description
2-Hydroxysorbinil, also known as this compound, is a useful research compound. Its molecular formula is C11H9FN2O4 and its molecular weight is 252.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Research Questions
Q. What are the standard analytical methods for verifying the purity and identity of 2-Hydroxysorbinil in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% as per COA). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups. Cross-reference spectral data with literature or supplier-provided certificates (e.g., GLPBIO’s COA) . For reproducibility, document solvent systems, retention times, and instrument calibration protocols in the "Experimental" section of manuscripts, adhering to guidelines for clarity and detail .
Q. How should researchers design initial experiments to synthesize and characterize this compound derivatives?
- Methodological Answer : Begin with small-scale reactions (50–100 mg) to optimize conditions. Select solvents (e.g., DMF, THF) based on solubility data and reaction mechanisms. Monitor progress via thin-layer chromatography (TLC) and isolate products via column chromatography. Characterize derivatives using mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to confirm molecular weight and thermal stability. Include step-by-step protocols in supplementary materials to avoid overcrowding the main text .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., cell line variability, assay protocols). Replicate key studies under controlled conditions, standardizing parameters like incubation time and concentration ranges. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Publish negative results to clarify inconsistencies, emphasizing the need for harmonized experimental frameworks .
Q. How can researchers optimize reaction conditions for this compound-based catalysts while minimizing byproduct formation?
- Methodological Answer : Employ design of experiments (DoE) approaches, such as factorial design, to evaluate interactions between temperature, catalyst loading, and solvent polarity. Use gas chromatography (GC) or HPLC to quantify byproducts. Apply kinetic modeling (e.g., Arrhenius equation) to predict optimal conditions. Validate findings with in situ spectroscopic techniques (e.g., Raman spectroscopy) to monitor reaction pathways in real time .
Q. What advanced computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes from the Protein Data Bank (PDB). Validate predictions with molecular dynamics (MD) simulations (50–100 ns) to assess binding stability. Compare results with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Address force field limitations by cross-referencing multiple software packages (e.g., Schrödinger, AMBER) .
Q. Methodological Best Practices
Q. How should researchers structure a manuscript to ensure reproducibility of this compound-related experiments?
- Guidelines :
- Introduction : Limit literature review to 2–4 seminal papers directly related to hypotheses. Avoid restating well-known chemical properties .
- Experimental : Specify batch numbers, purity grades, and equipment models. For novel synthetic routes, include error margins and failure rates in supplementary data .
- Discussion : Contrast findings with prior studies, explicitly addressing differences in methodology (e.g., solvent polarity effects on reaction yields) .
Q. What criteria define a robust research question for studying this compound’s mechanism of action?
- Evaluation Framework :
- Scope : Narrowly focus on a single biochemical pathway (e.g., kinase inhibition) rather than broad cellular effects .
- Originality : Identify gaps via systematic reviews (e.g., PubMed, SciFinder) to avoid duplicating published work .
- Feasibility : Ensure access to specialized tools (e.g., cryo-EM for structural studies) and validate timelines for data collection .
Properties
CAS No. |
104029-13-2 |
---|---|
Molecular Formula |
C11H9FN2O4 |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
6-fluoro-2-hydroxyspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O4/c12-5-1-2-7-6(3-5)11(4-8(15)18-7)9(16)13-10(17)14-11/h1-3,8,15H,4H2,(H2,13,14,16,17) |
InChI Key |
SSCUVWXLQOWZAW-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)O |
Canonical SMILES |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)O |
Synonyms |
2-HO-sorbinil 2-hydroxysorbinil 2HSB |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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